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Abstract
Fengabine (SL-79,229) is a novel benzylidene derivative that was investigated as an

antidepressant in the 1980s. Despite showing efficacy comparable to tricyclic antidepressants

(TCAs) with a potentially faster onset of action and a more favorable side effect profile, it was

never marketed.[1] This document provides a comprehensive technical overview of the

discovery and development history of Fengabine, detailing its preclinical and clinical

pharmacology, mechanism of action, and available quantitative data. The information is

intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Synthesis
Fengabine was developed by Laboratoires d'Etudes et de Recherches Synthelabo (LERS).

While the specific details of the initial screening and lead optimization process are not

extensively documented in publicly available literature, it emerged as a promising

antidepressant candidate from a series of novel benzylidene derivatives.

Synthesis:

A detailed, step-by-step synthetic route for Fengabine is not publicly available in the reviewed

literature.
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Preclinical Pharmacology
Fengabine demonstrated a profile of antidepressant-like activity in various established animal

models.[2]

Table 1: Summary of Fengabine Preclinical Efficacy
Model Species

Dose Range

(i.p.)
Observed Effect Reference

Learned

Helplessness
Rat 25-50 mg/kg

Antagonized the

escape deficit.[2]

Lloyd KG, et al.

(1987)

Olfactory

Bulbectomy
Rat Not specified

Reversed the

passive

avoidance deficit.

[2]

Lloyd KG, et al.

(1987)

Paradoxical

Sleep
Rat Not specified

Decreased

paradoxical

sleep.[2]

Lloyd KG, et al.

(1987)

5-HTP-induced

Head Twitches
Not specified Not specified

Antagonized

head twitches.

Lloyd KG, et al.

(1987)

Reserpine-

induced Ptosis
Not specified Not specified

Weakly reversed

ptosis.

Lloyd KG, et al.

(1987)

Experimental Protocols
Learned Helplessness in Rats:

Objective: To assess the ability of a compound to reverse the behavioral deficits induced by

exposure to inescapable stress.

Methodology:

Induction: Rats are exposed to a series of inescapable electric foot shocks in a shuttle

box.
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Testing: 24 hours later, the animals are placed back in the shuttle box and subjected to

escapable shocks. The latency to escape to the other side of the box is measured.

"Helpless" animals exhibit a significant increase in escape latency.

Drug Administration: Fengabine or vehicle is administered intraperitoneally (i.p.) prior to

the testing phase.

Endpoint: A significant reduction in the escape latency in the drug-treated group compared

to the vehicle-treated group indicates antidepressant-like activity.

Olfactory Bulbectomy in Rats:

Objective: To evaluate antidepressant-like activity in a model of depression characterized by

behavioral hyperactivity and cognitive deficits.

Methodology:

Surgery: The olfactory bulbs of rats are surgically removed. Sham-operated animals serve

as controls.

Recovery: Animals are allowed to recover for a period of several weeks, during which they

develop characteristic behavioral changes.

Behavioral Testing: A passive avoidance task is commonly used. Animals are placed on a

brightly lit platform and have the option to step down into a dark compartment where they

receive a mild foot shock.

Drug Administration: Fengabine or vehicle is administered chronically during the post-

operative period.

Endpoint: The latency to step down into the dark compartment is measured. A longer step-

down latency in the drug-treated bulbectomized group, compared to the vehicle-treated

bulbectomized group, suggests a reversal of the cognitive deficit and antidepressant-like

effects.

Mechanism of Action
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Fengabine's mechanism of action is unique and not fully elucidated. It is characterized as a

GABAergic agent, yet it does not directly interact with GABA receptors.

In Vitro Pharmacology
Binding Profile: Fengabine's binding affinity for a wide range of neurotransmitter receptors,

transporters, and enzymes has been investigated. Notably, it does not bind to GABA-A or

GABA-B receptors, nor does it inhibit GABA transaminase (GABA-T). It also does not inhibit the

uptake of monoamines like norepinephrine and serotonin, nor does it inhibit monoamine

oxidase.

Note: Specific quantitative binding data (Ki or IC50 values) are not available in the reviewed

literature.

Proposed Signaling Pathway
The antidepressant effects of Fengabine are reversed by the GABA-A receptor antagonist

bicuculline, suggesting that its mechanism, while indirect, ultimately leads to an enhancement

of GABA-A receptor signaling. Furthermore, studies have shown that Fengabine accelerates

the turnover of norepinephrine in the rat brain and, upon chronic administration, leads to a

desensitization of isoprenaline-stimulated adenylate cyclase. This indicates a modulation of the

noradrenergic system.

The exact molecular target of Fengabine remains unknown. The available evidence suggests

that Fengabine acts at an unknown upstream target, which in turn modulates noradrenergic

pathways, leading to an indirect enhancement of GABAergic neurotransmission.
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Caption: Proposed indirect GABAergic mechanism of Fengabine.

Pharmacokinetics
A capillary gas chromatographic method for the determination of Fengabine and its

metabolites in plasma was developed and applied to pharmacokinetic studies. The detection

limit for Fengabine was reported to be lower than 1 ng/ml.

Note: Detailed pharmacokinetic parameters (Cmax, Tmax, half-life, bioavailability, clearance,

volume of distribution, and major metabolites) for both preclinical species and humans are not

available in the reviewed abstracts. The full publication by Ascalone V, et al. (1989) would

contain this information.

Clinical Development
An overview of six double-blind clinical trials comparing Fengabine to TCAs (clomipramine,

amitriptyline, and imipramine) in the treatment of depression has been published.

Table 2: Summary of Fengabine Clinical Trials vs. TCAs

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1672504?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672504?utm_src=pdf-body
https://www.benchchem.com/product/b1672504?utm_src=pdf-body
https://www.benchchem.com/product/b1672504?utm_src=pdf-body
https://www.benchchem.com/product/b1672504?utm_src=pdf-body
https://www.benchchem.com/product/b1672504?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Fengabine
Tricyclic Antidepressants

(TCAs)

Total Patients 194 204

Patient Population

284 Major Depression, 114

Minor Depression (Total across

both arms)

284 Major Depression, 114

Minor Depression (Total across

both arms)

Dosage Range 600 - 2400 mg/day 50 - 200 mg/day

Treatment Duration 4 weeks 4 weeks

Primary Efficacy Measure
Hamilton Depression Rating

Scale (HAM-D)

Hamilton Depression Rating

Scale (HAM-D)

Clinical Efficacy
Overall, no significant differences in mean HAM-D scores were observed between the

Fengabine and TCA treatment groups at any assessment period. However, a trend was noted

where TCAs performed slightly better in patients with major depression, while Fengabine
showed a slight advantage in those with minor depression. In terms of clinical improvement as

rated by physicians, 74% of patients treated with Fengabine were rated as improved or much

improved, compared to 72% of those treated with TCAs.

Note: Specific mean HAM-D scores and standard deviations are not provided in the overview

publication.

Safety and Tolerability
Fengabine was generally well-tolerated and notably lacked sedative effects. Anticholinergic

side effects were significantly more frequent in the TCA group. However, alterations in gamma-

glutamyl transferase (GGT) were more common in the Fengabine group (30.4% vs. 10.5%),

which was suggested to be due to enzymatic induction. An increase in cholesterol values was

also observed more frequently in patients receiving Fengabine.

Experimental Protocols
Double-Blind, Randomized Controlled Trials:
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Objective: To compare the efficacy and safety of Fengabine with standard-of-care TCAs in

patients with depression.

Methodology:

Patient Selection: Adult patients (male and female) diagnosed with major or minor

depression according to DSM-III criteria were enrolled.

Randomization: Patients were randomly assigned to receive either Fengabine or a TCA in

a double-blind manner.

Dosing: Doses were titrated within the specified ranges based on clinical response and

tolerability.

Efficacy Assessment: The primary outcome measure was the change in the total score on

the Hamilton Depression Rating Scale (HAM-D) from baseline to the end of the 4-week

treatment period.

Safety Assessment: Adverse events were recorded throughout the study. Laboratory

parameters, including GGT and cholesterol, were monitored.

Statistical Analysis: Appropriate statistical methods were used to compare the changes in

HAM-D scores and the incidence of adverse events between the two treatment groups.

Summary and Conclusion
Fengabine was a novel antidepressant candidate with a unique, albeit not fully understood,

indirect GABAergic mechanism of action. Preclinical studies demonstrated its antidepressant-

like effects, and clinical trials indicated an efficacy comparable to TCAs, with a potentially more

favorable side effect profile, particularly concerning sedation and anticholinergic effects.

Despite these promising attributes, the development of Fengabine did not proceed to market

for reasons that are not publicly documented. The available data suggest that further

investigation into compounds with a similar mechanism of action could be a viable strategy for

the development of novel antidepressants.
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Caption: Fengabine Drug Development Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/3033204/
https://pubmed.ncbi.nlm.nih.gov/3033204/
https://pubmed.ncbi.nlm.nih.gov/3033203/
https://pubmed.ncbi.nlm.nih.gov/3033203/
https://pubmed.ncbi.nlm.nih.gov/3033203/
https://www.benchchem.com/product/b1672504#fengabine-discovery-and-development-history
https://www.benchchem.com/product/b1672504#fengabine-discovery-and-development-history
https://www.benchchem.com/product/b1672504#fengabine-discovery-and-development-history
https://www.benchchem.com/product/b1672504#fengabine-discovery-and-development-history
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1672504?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

